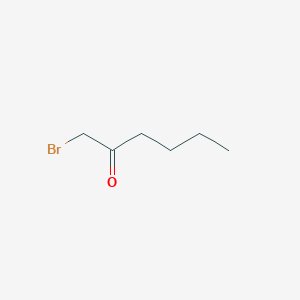
1-(4-Fluorobenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorobenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea, also known as compound 1, is a small molecule inhibitor that has been studied for its potential therapeutic uses. This compound has shown promise in the treatment of various diseases, including cancer and inflammation. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
1-(4-Fluorobenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea is a compound of interest in the field of medicinal chemistry, particularly for its role in synthesizing inhibitors and its involvement in various chemical reactions to derive new compounds with potential biological activities. Its chemical structure allows for diverse reactivity, leading to the synthesis of compounds with varied biological functionalities.
Neuropeptide S Antagonist Activity : A study identified 4-fluorobenzyl urea derivatives as potent antagonists for Neuropeptide S (NPS), highlighting the critical role of the 7-position urea functionality for potent antagonist activity. These findings demonstrate the compound's potential in developing therapeutic agents targeting the NPS system, which is implicated in anxiety, stress, and drug addiction (Yanan Zhang et al., 2008).
Radioisotope Labeling : The synthesis of potent nonpeptide CCR1 antagonists, incorporating 4-[18F]fluorobenzyl units, indicates the compound's utility in developing radio-labeled molecules for imaging and therapeutic purposes. The detailed synthesis approach underscores its potential in creating diagnostic tools or treatments for inflammatory diseases (P. Mäding et al., 2006).
Acetylcholinesterase Inhibitors : Research into flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas has produced compounds assessed for antiacetylcholinesterase activity. This investigation into optimizing spacer length and conformational flexibility demonstrates the compound's relevance in designing new treatments for diseases like Alzheimer's, where acetylcholinesterase inhibitors play a crucial role (J. Vidaluc et al., 1995).
Orexin-1 Receptor Mechanisms in Binge Eating : The compound has been utilized in studying the role of Orexin-1 receptor mechanisms on compulsive food consumption, providing insights into potential pharmacological treatments for binge eating and other eating disorders with a compulsive component. This research highlights its importance in understanding and treating complex behavioral conditions (L. Piccoli et al., 2012).
Synthesis of Chiral Tertiary Carbinamines : Studies on the stereospecific intramolecular electrophilic arylation of lithiated ureas have opened pathways for creating chiral tertiary carbinamines with high enantiomeric purity. This process is significant for synthesizing optically active pharmaceuticals and other biologically active molecules (J. Clayden et al., 2007).
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S2/c19-14-3-1-12(2-4-14)9-20-18(23)21-10-15-5-6-16(25-15)17(22)13-7-8-24-11-13/h1-8,11H,9-10H2,(H2,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBXTUTZIAAPFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2391836.png)

![5-((3-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2391840.png)
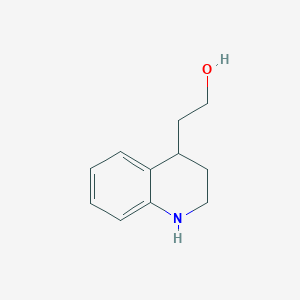
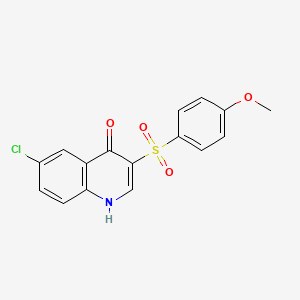
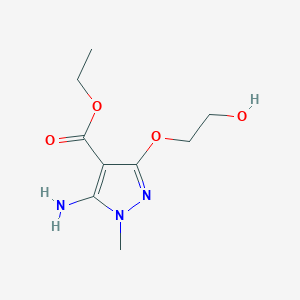

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide](/img/structure/B2391850.png)

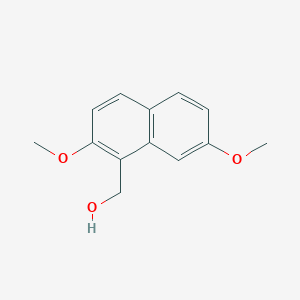
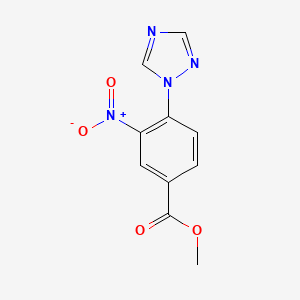
![4-(4-fluorophenyl)-N-(3-(trifluoromethyl)phenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2391856.png)
![2-[(4-Hydroxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2391857.png)
